molecular formula C14H16N2 B181218 2-Piperidin-1-ylquinoline CAS No. 46708-03-6

2-Piperidin-1-ylquinoline

Cat. No. B181218
CAS RN: 46708-03-6
M. Wt: 212.29 g/mol
InChI Key: JWKIBLYWKJBSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-ylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring. The unique chemical structure of 2-Piperidin-1-ylquinoline makes it a versatile compound that can be used in various research applications.

Mechanism Of Action

The mechanism of action of 2-Piperidin-1-ylquinoline is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, some studies have shown that this compound can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in various cellular processes such as inflammation and immune response.

Biochemical And Physiological Effects

2-Piperidin-1-ylquinoline has been shown to have various biochemical and physiological effects in the body. For example, some studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (cell death) or by inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Piperidin-1-ylquinoline in laboratory experiments is its versatility. This compound can be used in various research applications due to its unique chemical structure and pharmacological activity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-Piperidin-1-ylquinoline. One area of research could focus on the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, further research could be conducted to investigate the potential pharmacological activity of this compound against other diseases such as diabetes and cardiovascular disease. Finally, research could be conducted to investigate the potential use of this compound as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 2-Piperidin-1-ylquinoline involves the reaction of 2-chloroquinoline with piperidine in an organic solvent such as ethanol or acetonitrile. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-Piperidin-1-ylquinoline has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent pharmacological activity against various diseases such as cancer, Alzheimer's disease, and inflammation.

properties

CAS RN

46708-03-6

Product Name

2-Piperidin-1-ylquinoline

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-piperidin-1-ylquinoline

InChI

InChI=1S/C14H16N2/c1-4-10-16(11-5-1)14-9-8-12-6-2-3-7-13(12)15-14/h2-3,6-9H,1,4-5,10-11H2

InChI Key

JWKIBLYWKJBSQP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2

Other CAS RN

46708-03-6

Origin of Product

United States

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